molecular formula C27H23N5O5 B6074947 METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE

METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE

Cat. No.: B6074947
M. Wt: 497.5 g/mol
InChI Key: UEFZVBGKUAFOJJ-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE is a complex organic compound with a unique structure that combines various functional groups, including benzoyl, phenoxy, and pyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoylimino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylimino group.

    Coupling with 4-Phenoxyaniline: The benzoylimino intermediate is then reacted with 4-phenoxyaniline under controlled conditions to form the desired intermediate.

    Cyclization to Form the Pyrimidinyl Ring: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrimidinyl ring.

    Esterification: The final step involves the esterification of the pyrimidinyl compound with methyl acetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy or benzoyl derivatives.

Scientific Research Applications

METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-OXO-2-PHENYLACETATE: A simpler ester with similar functional groups but lacking the complex pyrimidinyl structure.

    BENZOYLIMINO DERIVATIVES: Compounds with similar benzoylimino groups but different substituents.

    PHENOXYANILINE DERIVATIVES: Compounds with phenoxy and aniline groups but different overall structures.

Uniqueness

METHYL 2-(2-{[(BENZOYLIMINO)(4-PHENOXYANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE is unique due to its combination of functional groups and the resulting biological activity. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-[(Z)-[benzamido-(4-phenoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-36-24(34)17-20-16-23(33)30-26(29-20)32-27(31-25(35)18-8-4-2-5-9-18)28-19-12-14-22(15-13-19)37-21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H3,28,29,30,31,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZVBGKUAFOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CC(=O)NC(=N1)/N=C(/NC2=CC=C(C=C2)OC3=CC=CC=C3)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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